

IUPAC name and CAS number for 3,3-dimethyl-4-piperidone

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Compound of Interest

Compound Name: 3,3-Dimethylpiperidin-4-one

Cat. No.: B126129

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Technical Guide: 1,3-Dimethyl-4-piperidone

A Note on Nomenclature: This technical guide focuses on the compound 1,3-dimethyl-4-piperidone. Initial searches for "3,3-dimethyl-4-piperidone" did not yield significant results for a compound with this specific substitution pattern on the piperidone ring. It is a common occurrence in chemical literature for isomers to be misidentified, and it is highly probable that the intended compound of interest is the more extensively documented 1,3-dimethyl-4-piperidone.

This document provides a comprehensive overview of 1,3-dimethyl-4-piperidone, including its chemical identity, physicochemical properties, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

IUPAC Name: 1,3-dimethylpiperidin-4-one^[1] CAS Number: 4629-80-5^{[1][2]} Synonyms: 1,3-Dimethyl-4-piperidone, 1,3-Dimethylpiperdone, 4-Piperidinone, 1,3-dimethyl-[3]

Physicochemical Data

The following table summarizes the key physicochemical properties of 1,3-dimethyl-4-piperidone.

Property	Value	Source
Molecular Formula	C ₇ H ₁₃ NO	[1][3]
Molecular Weight	127.18 g/mol	[1]
Boiling Point	62 °C @ 12 mmHg	[2]
Density	0.950 g/cm ³	[2]
Refractive Index	1.4580	[2]
pKa (predicted)	8.06 ± 0.40	[2]
Appearance	Colorless to pale yellow liquid	[3]
Solubility	Soluble in DMSO, methanol, ethanol, and ether; limited solubility in water.	[2][3]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification of a compound. While a comprehensive dataset is not publicly available, key spectral information has been reported.

Spectrum Type	Description	Source
¹ H NMR	Spectra are available in public databases such as PubChem.	[1]
¹³ C NMR	Data for the hydrochloride salt of 1,3-dimethyl-4-piperidone has been published.	[4]

Synthesis and Experimental Protocols

1,3-Dimethyl-4-piperidone is a valuable synthetic intermediate, and its core piperidone structure can be synthesized through various methods.[2][3][5] The Dieckmann condensation is a classical and effective method for the formation of the 4-piperidone ring.

Experimental Protocol: Synthesis via Dieckmann Condensation

This protocol outlines the synthesis of the N-substituted 4-piperidone ring system, which is the core of 1,3-dimethyl-4-piperidone, starting from a diester precursor.^{[6][7][8]}

Objective: To synthesize an N-alkyl-4-oxopiperidine-3-carboxylate intermediate via intramolecular cyclization of a diester, followed by hydrolysis and decarboxylation to yield the N-alkyl-4-piperidone.

Materials:

- 3,3'-methylimino-di-propionic acid diethyl ester (or similar N-substituted diester)
- Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)
- Anhydrous ethanol or another suitable solvent (e.g., benzene, THF)
- Aqueous acid (e.g., HCl, H₂SO₄) for hydrolysis and neutralization
- Standard laboratory glassware for reflux and extraction
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- Cyclization (Dieckmann Condensation):
 - In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the 3,3'-methylimino-di-propionic acid diethyl ester in anhydrous ethanol.
 - Add a stoichiometric amount of sodium ethoxide to the solution. The base will deprotonate the α -carbon of one of the ester groups.
 - Heat the reaction mixture to reflux. The resulting carbanion will undergo an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a six-membered ring.

- Monitor the reaction progress using an appropriate technique (e.g., TLC). The intermediate product is ethyl 1-methyl-4-oxopiperidine-3-carboxylate.[7]
- Hydrolysis and Decarboxylation:
 - Once the cyclization is complete, cool the reaction mixture.
 - Add an excess of aqueous acid (e.g., 10% HCl) to the mixture.
 - Heat the mixture to reflux. The acidic conditions will hydrolyze the ester group to a carboxylic acid.
 - The resulting β -keto acid is unstable and will readily undergo decarboxylation upon heating, releasing carbon dioxide and forming the final 1-methyl-4-piperidone product.[7]
- Work-up and Purification:
 - Cool the reaction mixture to room temperature.
 - Neutralize the excess acid carefully with a suitable base (e.g., NaHCO_3).
 - Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).
 - Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO_4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
 - Purify the crude 1-methyl-4-piperidone by vacuum distillation.

Applications in Research and Drug Development

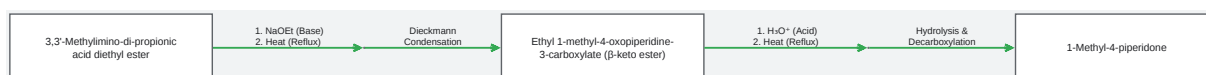
1,3-Dimethyl-4-piperidone and other 4-piperidone derivatives are significant building blocks in medicinal chemistry.[2][3] They serve as precursors for a wide range of biologically active molecules.

- **Pharmaceutical Intermediates:** This compound is a key intermediate in the synthesis of various pharmaceuticals, including analgesics, anti-inflammatory drugs, and antiviral agents. [2] For instance, it is a crucial component in the synthesis of Alvimopan.

- Agrochemicals: It plays a role in the development of agrochemicals like insecticides and herbicides.[2]
- Curcumin Mimics: The 3,5-bis(ylidene)-4-piperidone scaffold, derived from 4-piperidones, is considered a curcumin mimic and exhibits diverse biological properties, including antitumor and anti-inflammatory activities.[9][10]
- Analgesic and Antifungal Agents: Derivatives of 3-methyl-4-piperidone have been synthesized and screened for analgesic, local anaesthetic, and antifungal properties.[11][12]

Visualized Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of the 4-piperidone ring system via the Dieckmann condensation, followed by hydrolysis and decarboxylation.



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